molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

2-[(Ethylsulfanyl)methyl]phenol

Cat. No. B166562
Key on ui cas rn: 65370-06-1
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Patent
US04358616

Procedure details

A mixture of 450 g of phenol, 0.8 g of zinc acetate and 24 g of paraformaldehyde was warmed for 6 hours to 70° C. in a flask equipped with a stirrer and a reflux condenser. 49.6 g of ethylmercaptan were then added to the reaction mixture and the reaction temperature in the flask was raised progressively so that there was always a slight reflux. After about 12 hours, when a final temperature of 120° C. had been reached, the reaction was stopped by cooling and the reaction mixture was worked up by distillation. The phenol could be re-used in a subsequent reaction. The yield of isolated 2-ethylthiomethyl-phenol was 70% of theory, relative to paraformaldehyde, and about 95%, relative to the 2-hydroxymethyl-phenol formed as an intermediate.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])C=CC=CC=1.[CH2:8]=[O:9].C(S)C.C(SC[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23])C>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:1]=[O:7].[OH:9][CH2:8][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23] |f:4.5.6|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
24 g
Type
reactant
Smiles
C=O
Name
Quantity
0.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
49.6 g
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed for 6 hours to 70° C. in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature in the flask was raised progressively so that there
CUSTOM
Type
CUSTOM
Details
temperature of 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was worked up by distillation
CUSTOM
Type
CUSTOM
Details
The phenol could be re-used in a subsequent reaction

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
OCC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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